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Introduction

PF-3758309 is a potent, orally available, ATP-competitive small-molecule inhibitor of p21-
activated kinases (PAKSs).[1][2] While initially designed as a PAK4 inhibitor, it exhibits broad
activity against all PAK isoforms.[2][3] PAKs are critical signaling nodes downstream of Rho
family GTPases, regulating a multitude of cellular processes including cell motility, proliferation,
survival, and cytoskeletal dynamics.[2][4] Dysregulation of PAK signaling is implicated in the
progression of various cancers, making it an attractive target for therapeutic intervention.[5][6]
[7] PF-3758309 has demonstrated significant antitumor activity in preclinical models of colon,
lung, and pancreatic cancers.[3][5][6] However, its clinical development was halted during
Phase | trials due to poor oral bioavailability in humans and the observation of adverse events.

[3]L8]

These application notes provide a comprehensive summary of the preclinical pharmacokinetic
and pharmacodynamic properties of PF-3758309, along with detailed protocols for key
experimental assays to facilitate further research and evaluation of this and similar compounds.
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Table 1: In Vitro Inhibitory Activity of PF-3758309
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Cell
Target/Assay Parameter Value . Reference
Line/System

Biochemical

Assays

PAK1 Ki 13.7+1.8nM Cell-free [3]

PAK2 ICso0 190 nM Cell-free [2]

PAK3 ICs0 99 nM Cell-free [2]

PAK4 Ki 18.7 £ 6.6 nM Cell-free [3]
Isothermal

PAK4 Kd 2.7+0.3nM ] [6]
Calorimetry
Surface Plasmon

PAK4 Kd 4.5+ 0.07 nM [6]
Resonance

PAKS5 ICs0 18.1 nM Cell-free 2]

PAK6 ICs0 17.1 nM Cell-free [2]

Cellular Assays

pGEF-H1 ,

) ICs0 1.3+05nM Engineered cells  [6][7]

Phosphorylation

Anchorage-

Independent ICs0 0.24 £ 0.09 nM HCT116 (Colon) [6]119]

Growth

Anchorage-
Panel of 20

Independent Avg. ICso 47+3.0nM ] [6][7]
tumor cell lines

Growth

. . . Lung, pancreatic,
Anti-proliferative

o ICs0 <10 nM breast, colon [3]

Activity )
cancer cell lines

] ) ) 66% of 67 cell ]
Anti-proliferative ] ] CRC/pancreatic/

o - lines with 1Cso < [4]
Activity NSCLC panel

100 nM
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36% of 67 cell

Anti-proliferative CRC/pancreatic/

- lines with ICso <

Activity NSCLC panel

10 nM

Table 2: In Vivo Pharmacokinetics of PF-3758309

Oral Bioavailability

Species (%) Key Observations Reference
0
Rat 20% Moderate and variable  [10]
Dog 39-76% Moderate and variable  [10]
Very low, led to clinical
Human ~1% [3][10]

trial termination

Table 3: In Vivo Pharmacodynamics and Antitumor Efficacy of PF-3758309
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Dosing Tumor Growth o
Tumor Model . o Key Findings Reference
Regimen Inhibition (TGI)
Dose-dependent
HCT116 o
7.5 mg/kg BID 64% inhibition of [3]
Xenograft
tumor growth.
HCT116 Significant
15 mg/kg BID 79% ) o [3]
Xenograft antitumor activity.
Near-complete
HCT116
20 mg/kg BID 97% tumor growth [3]
Xenograft o
inhibition.
Inhibition of Ki67
HCT116 and increase in
25 mg/kg QD - [6]
Xenograft cleaved caspase
3.
HCT116, A549,
Robust tumor
MDAMB231, o
growth inhibition
M24met, 15-20 mg/kg PO >70% ) _ [4]
in multiple
Colo205
models.
Xenografts
Adult T-cell Potent in vivo
Leukemia (ATL) 12 mg/kg daily 87% activity against [3]
Xenograft ATL.
Increased CD3+
PANC-02 -~ and CD8+ T cell
] Not specified - S [3]
Orthotopic infiltration in
tumors.

Experimental Protocols

1. In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the inhibitory activity of PF-3758309

against a specific PAK isoform in a cell-free system.
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o Materials:

[e]

[¢]

[e]

o

[¢]

[¢]

Recombinant human PAK protein (e.g., PAK4)

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgClz, 1 mM EGTA, 0.01% Brij-35)
ATP

Substrate (e.g., a generic peptide substrate like "Crosstide™)

PF-3758309 (in DMSO)

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

384-well plates

e Procedure:

Prepare serial dilutions of PF-3758309 in DMSO and then dilute into kinase buffer.

Add a fixed concentration of the recombinant PAK enzyme to each well of a 384-well plate
containing the diluted compound or DMSO vehicle control.

Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well. The
final ATP concentration should be at or near the Km for the specific kinase.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Stop the reaction and measure the remaining ATP (indicating kinase inhibition) by adding
the Kinase-Glo® reagent according to the manufacturer's instructions.

Measure luminescence using a plate reader.

Calculate the percent inhibition for each compound concentration relative to the DMSO
control.

Determine the I1Cso value by fitting the data to a four-parameter logistic dose-response

curve.
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2. Cellular Phosphorylation Assay (pGEF-H1)

This protocol describes how to measure the inhibition of phosphorylation of a downstream
PAK4 substrate, GEF-HL1, in a cellular context.

o Materials:

o HCT116 cells

o Cell culture medium (e.g., McCoy's 5A with 10% FBS)

o PF-3758309 (in DMSO)

o Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

o Primary antibodies: anti-phospho-GEF-H1 (Ser810), anti-total GEF-H1, anti-GAPDH
(loading control)

o HRP-conjugated secondary antibodies

o Chemiluminescent substrate

o SDS-PAGE and Western blotting equipment

e Procedure:

[¢]

Seed HCT116 cells in 6-well plates and allow them to adhere overnight.

o Treat the cells with various concentrations of PF-3758309 or DMSO vehicle for a specified
time (e.g., 2 hours).

o Wash the cells with ice-cold PBS and lyse them with lysis buffer.

o Determine the protein concentration of the lysates using a BCA assay.

o Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a
PVDF membrane.

o Block the membrane with 5% non-fat milk or BSA in TBST.
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o Incubate the membrane with the primary antibody against phospho-GEF-H1 overnight at
4°C.

o Wash the membrane and incubate with the HRP-conjugated secondary antibody.
o Detect the signal using a chemiluminescent substrate and an imaging system.
o Strip the membrane and re-probe for total GEF-H1 and GAPDH to ensure equal loading.

o Quantify the band intensities and normalize the phospho-GEF-H1 signal to total GEF-H1
and the loading control.

o Calculate the ICso for the inhibition of GEF-H1 phosphorylation.
3. Anchorage-Independent Growth (Soft Agar) Assay

This assay assesses the effect of PF-3758309 on the hallmark cancer phenotype of
anchorage-independent growth.

o Materials:
o HCT116 cells

Cell culture medium

[¢]

[e]

Agar

o

PF-3758309 (in DMSO)

[¢]

6-well plates
e Procedure:

o Prepare a base layer of 0.6% agar in cell culture medium in each well of a 6-well plate and
allow it to solidify.

o Prepare a top layer by mixing a single-cell suspension of HCT116 cells with 0.3% agar in
cell culture medium containing various concentrations of PF-3758309 or DMSO vehicle.
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o Carefully overlay the top layer onto the base layer.

o Incubate the plates at 37°C in a humidified incubator for 14-21 days, feeding the colonies
with medium containing the compound every 3-4 days.

o After the incubation period, stain the colonies with a solution of crystal violet.

o Count the number of colonies in each well using a microscope or an automated colony
counter.

o Calculate the percent inhibition of colony formation and determine the ICso value.
4. Human Tumor Xenograft Study

This protocol provides a general framework for evaluating the in vivo antitumor efficacy of PF-
37583009.

o Materials:

o Immunocompromised mice (e.g., nude or SCID)

[¢]

HCT116 cells

[¢]

Matrigel (optional)

[e]

PF-3758309 formulation for oral gavage

Vehicle control

o

[¢]

Calipers
e Procedure:

o Subcutaneously implant HCT116 cells (typically 5-10 x 10° cells in PBS or mixed with
Matrigel) into the flank of each mouse.

o Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200
mm3), randomize the mice into treatment and control groups.
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Administer PF-3758309 or vehicle control orally (e.g., twice daily) at the desired dose

[e]

levels.

o Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x
Width2)/2.

o Monitor the body weight of the mice as an indicator of toxicity.

o At the end of the study (e.g., after 18 days or when tumors in the control group reach a
predetermined size), euthanize the mice and excise the tumors.

o Calculate the tumor growth inhibition (TGI) for each treatment group compared to the
vehicle control group.

o Optional: Tumors can be processed for pharmacodynamic analysis (e.g., Western blotting
for pGEF-H1, immunohistochemistry for Ki67 and cleaved caspase 3).

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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